molecular formula C8H4BrNO2S B1524187 6-Bromobenzo[d]isothiazole-3-carboxylic acid CAS No. 677304-75-5

6-Bromobenzo[d]isothiazole-3-carboxylic acid

Cat. No.: B1524187
CAS No.: 677304-75-5
M. Wt: 258.09 g/mol
InChI Key: FWQJCLJQWQXNTD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

6-Bromobenzo[d]isothiazole-3-carboxylic acid (CAS: 677304-75-5) emerged as a structurally unique heterocyclic compound in the early 21st century. Its synthesis was first reported in pharmaceutical patent literature, where it served as a key intermediate in the development of TRPM5 channel agonists for gastrointestinal prokinetic applications. Early synthetic routes involved the cyclization of 6-bromobenzo[b]thiophene-3-carboxamide under alkaline conditions, yielding the target compound in 91% efficiency. The molecular formula $$ \text{C}8\text{H}4\text{BrNO}_2\text{S} $$ and weight of 258.09 g/mol were confirmed through mass spectrometry and nuclear magnetic resonance (NMR) studies.

The compound’s discovery coincided with advancements in transition-metal-catalyzed cross-coupling reactions, which exploited its bromine substituent for functionalization. By 2023, optimized protocols using copper(I) and cobalt(II) catalysts enabled scalable production under oxygen atmospheres, marking a shift toward greener synthetic methodologies.

Position Within Heterocyclic Chemistry

As a benzo[d]isothiazole derivative, this compound belongs to a class of bicyclic systems where a benzene ring is fused to an isothiazole moiety. The isothiazole ring ($$ \text{C}_3\text{NS} $$) exhibits aromaticity due to delocalized π-electrons, with bond fixation patterns intermediate between pyrazole and isoxazole. Key structural features include:

Structural Feature Role
Bromine at C6 Enhances electrophilicity for cross-coupling reactions
Carboxylic acid at C3 Facilitates salt formation and hydrogen bonding in drug design
Sulfur atom in isothiazole Participates in redox reactions and coordination chemistry

The compound’s reactivity is governed by the electron-withdrawing carboxylic acid group and the bromine atom, which direct regioselective substitutions at C5 and C7 positions. Its InChIKey (FWQJCLJQWQXNTD-UHFFFAOYSA-N) reflects these substituents’ stereoelectronic effects.

Importance in Isothiazole Research

This derivative has become a cornerstone in isothiazole chemistry due to three key attributes:

  • Synthetic Versatility : The bromine atom serves as a handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling rapid diversification. For example, palladium-catalyzed cross-coupling with aryl boronic acids yields biaryl derivatives for antimicrobial screening.
  • Biological Relevance : As a truncated analog of saccharin, it interacts with sulfonamide-binding enzymes, showing promise in anti-inflammatory and antitumor applications.
  • Material Science Applications : Its planar structure and sulfur content make it a ligand for luminescent metal-organic frameworks (MOFs), particularly with lanthanides.

Recent studies highlight its role in synthesizing benzoisothiazolo[2,3-a]pyrazine-6,6-dioxide scaffolds, which exhibit antibacterial activity against Bacillus subtilis at 6.67 mg/mL.

Overview of Current Research Landscape

The compound’s research applications span four domains:

Catalytic Method Development

  • Copper(I)-Catalyzed Cyclization : Under $$ \text{O}_2 $$ atmospheres, 2-mercaptobenzamides undergo oxidative dehydrogenation to form benzo[d]isothiazol-3(2H)-ones, achieving 85–92% yields.
  • Cobalt(II)/DMAP Systems : Aqueous-phase syntheses enable recycling of reaction mother liquors, reducing waste.

Pharmaceutical Chemistry

  • TRPM5 Agonists : 6-Substituted derivatives show nanomolar activity (pEC$$_{50}$$ 8.10) in gastrointestinal motility assays.
  • Anticancer Agents : Methyl esters of the compound induce apoptosis in LoVo colon adenocarcinoma cells via caspase-3 activation.

Coordination Chemistry

  • Lanthanide Complexes : Europium(III) adducts exhibit red emission at 612 nm, with quantum yields of 0.42.

Green Chemistry Innovations

  • Solvent-Free Mechanochemistry : Ball-milling techniques reduce reaction times from hours to minutes while maintaining 89% yield.

Properties

IUPAC Name

6-bromo-1,2-benzothiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQJCLJQWQXNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694844
Record name 6-Bromo-1,2-benzothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677304-75-5
Record name 6-Bromo-1,2-benzothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromobenzo[d]isothiazole-3-carboxylic acid
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Biological Activity

6-Bromobenzo[d]isothiazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other therapeutic potentials, as well as synthesizing research findings and case studies.

Structure and Properties

The molecular structure of this compound features a bromine atom substituted at the 6-position of the benzo[d]isothiazole ring, which contributes to its unique chemical reactivity and biological properties. The compound has a molecular formula of C₉H₆BrN₃O₂S and a molecular weight of approximately 292.1 g/mol.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives possess effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Derivative APseudomonas aeruginosa16 µg/mL
Derivative BSalmonella spp.128 µg/mL

Anticancer Potential

The anticancer activity of this compound has also been explored extensively. Studies indicate that this compound can induce apoptosis in various cancer cell lines, including leukemia and solid tumors. For example, a study reported that compounds with a similar scaffold showed IC₅₀ values ranging from 4 to 9 µM against leukemia cell lines .

Case Study: Antiproliferative Activity

A recent investigation evaluated the antiproliferative effects of several benzo[d]isothiazole derivatives, including this compound. The results highlighted significant cytotoxicity against human CD4(+) lymphocytes and various cancer cell lines, suggesting potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with cellular pathways related to apoptosis and cell cycle regulation. Some studies suggest that it may act through the inhibition of specific enzymes or receptors involved in tumor progression .

Safety Profile

Despite its promising biological activities, safety assessments are crucial. The compound has been classified with hazard statements indicating potential toxicity (H302, H315, H319) . Further investigations are necessary to establish a comprehensive safety profile.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzo[d]isothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 6-bromobenzo[d]isothiazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be competitive with established antibiotics, suggesting their potential as new antimicrobial agents .

Cancer Research
The compound has also been explored for its cytotoxic effects against cancer cell lines. Several studies have synthesized analogs of 6-bromobenzo[d]isothiazole-3-carboxylic acid and tested them for anticancer activity. These investigations identified specific derivatives that demonstrated promising results in inhibiting tumor cell proliferation, indicating potential applications in cancer therapy .

Material Science

Fluorescent Dyes
this compound has been studied for its potential use in creating fluorescent dyes. Its unique structure allows it to be incorporated into polymer matrices, leading to materials with enhanced optical properties. Such materials are valuable in applications ranging from bioimaging to optoelectronic devices .

Agricultural Applications

Pesticide Development
The compound's biological activity extends to agricultural research, where it is being evaluated as a potential pesticide or herbicide. Its efficacy against certain plant pathogens has been documented, and ongoing studies aim to optimize its formulation for agricultural use .

Case Studies

StudyApplicationFindings
Lączkowski et al. (2021)Antimicrobial ActivityIdentified strong activity against Micrococcus luteus and Bacillus spp. with MIC values of 1.95–15.62 μg/mL .
Nagavelli et al. (2021)CytotoxicitySynthesized derivatives showing significant cytotoxic effects on cancer cell lines .
Elsebaei et al. (2020)Antibacterial ActivityEvaluated against multidrug-resistant strains with promising results .

Comparison with Similar Compounds

Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Bromobenzo[d]isothiazole-3-carboxylic acid 677304-78-8 C₈H₄BrNO₂S 258.09 Br at 5-position
6-Bromobenzo[d]isoxazole-3-carboxylic acid 1123169-17-4 C₈H₄BrNO₃ 242.03 Isoxazole ring (O instead of S)
6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide 62473-92-1 C₇H₄BrNO₃S 262.08 Oxidized sulfone group

Key Structural Differences :

  • Positional isomerism : The 5-bromo analog differs in bromine placement, altering steric and electronic effects .
  • Heteroatom substitution : Replacing sulfur with oxygen (isoxazole derivatives) reduces ring aromaticity and increases polarity .
  • Oxidation state : The sulfone derivative (1,1-dioxide) exhibits enhanced stability but reduced reactivity compared to the parent isothiazole .

Physicochemical Properties

Property 6-Bromo-BIT-3-COOH 5-Bromo-BIT-3-COOH 6-Bromo-BIX-3-COOH
Melting Point Not reported Not reported Not reported
LogP (XLogP3) ~2.9 ~2.9 (estimated) ~2.5
Solubility Low in water Low in water Moderate in DMSO
Stability Stable at -20°C Stable at -20°C Stable at -20°C

Reactivity :

  • The carboxylic acid group enables esterification, amidation, and metal coordination.
  • Bromine at the 6-position facilitates Suzuki coupling and nucleophilic substitution reactions .

Commercial Availability

Compound Purity Supplier Price (100 mg)
6-Bromo-BIT-3-COOH 96% Acmec (Shanghai) ¥188
5-Bromo-BIT-3-COOH 97% Biopharmacule Speciality Not listed
6-Bromo-BIX-3-COOH ≥98% Hangzhou J&H Chemical RFQ

Preparation Methods

Hydrolysis of 6-Bromobenzo[b]thiophene-3-carboxamide

The most documented and practical method for preparing this compound involves the hydrolysis of 6-bromobenzo[b]thiophene-3-carboxamide under alkaline conditions followed by acidification. The detailed procedure is as follows:

  • Starting material: 6-bromobenzo[b]thiophene-3-carboxamide
  • Reagents: Sodium hydroxide (NaOH) solution, methanol (MeOH), hydrochloric acid (HCl)
  • Procedure:
    • Dissolve 6-bromobenzo[b]thiophene-3-carboxamide (1.20 g, 4.67 mmol) in methanol (80 mL).
    • Add NaOH solution (10 mL, 100 mmol) to the mixture.
    • Heat the reaction mixture at reflux overnight to ensure complete hydrolysis.
    • Cool the mixture to room temperature.
    • Acidify the solution with 2N hydrochloric acid to precipitate the product.
    • Filter and dry the precipitate to obtain this compound.
  • Yield: Approximately 91% isolated yield.
  • Physical form: Solid product.

This method is straightforward, scalable, and yields high purity product suitable for further applications.

General Considerations in Hydrolysis

  • The use of methanol as a solvent facilitates the dissolution of starting materials and intermediates.
  • Reflux conditions (typically around methanol boiling point, ~65 °C) ensure complete conversion.
  • The acidification step is critical to precipitate the carboxylic acid from the alkaline solution.
  • The reaction is typically monitored by standard analytical techniques such as NMR or HPLC to confirm completion.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Material 6-Bromobenzo[b]thiophene-3-carboxamide
Solvent Methanol (MeOH)
Base Sodium hydroxide (NaOH), 10 mL of 100 mmol solution
Reaction Temperature Reflux (~65 °C)
Reaction Time Overnight (typically 12–16 hours)
Acidification 2N Hydrochloric acid (HCl)
Product Isolation Filtration and drying
Yield 91%
Product Form Solid
Storage Temperature 2–8 °C (recommended)
Predicted Boiling Point 337.5 ± 24.0 °C
Predicted pKa 4.69 ± 0.50

Research Findings and Analysis

  • The hydrolysis method is highly efficient, providing a high yield (91%) with relatively simple workup.
  • The use of methanol as a solvent and NaOH as a base is standard for amide hydrolysis to carboxylic acids.
  • The acidification step ensures the product precipitates out, facilitating easy isolation.
  • The reaction is robust and can be scaled up for industrial or research production.
  • The predicted physicochemical properties such as boiling point and pKa align with the expected behavior of brominated heterocyclic carboxylic acids, confirming the product identity and purity.
  • Alternative synthetic methods involving cyclization and functional group transformations in related heterocyclic systems suggest potential avenues for further optimization or derivative synthesis.

Q & A

Q. What are the key synthetic methodologies for preparing 6-Bromobenzo[d]isothiazole-3-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves bromination of a benzoisothiazole precursor followed by carboxylation. A common approach includes:

  • Bromination : Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to achieve regioselectivity at the 6-position .
  • Carboxylation : Introduction of the carboxylic acid group via lithiation followed by quenching with CO₂ or using palladium-catalyzed carbonylation .
    Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of brominating agents to minimize di-substitution byproducts. Use inert atmospheres (e.g., argon) during lithiation to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., bromine at C6) and carboxyl group presence. Aromatic protons appear as distinct multiplets in δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (MW: 258.06 g/mol) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolves crystal packing and confirms planar geometry of the isothiazole ring .

Advanced Research Questions

Q. How can this compound be utilized in designing metal-ligand complexes?

The compound acts as a bidentate ligand , coordinating through the nitrogen atom of the isothiazole ring and the carboxylate oxygen. For example:

  • Cobalt Complexes : React with Co(III) salts in dimethylformamide (DMF) to form stable complexes. Characterize using UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry to assess redox activity .
  • Applications : Such complexes show potential in catalysis (e.g., oxidation reactions) or as MRI contrast agents due to paramagnetic properties .

Q. How can researchers address contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

  • Reproducibility : Standardize purification methods (e.g., recrystallization from ethanol/water mixtures) to ensure consistent purity (>98%) .
  • Analytical Cross-Validation : Compare differential scanning calorimetry (DSC) for melting points and HPLC for purity across labs. Discrepancies may arise from polymorphic forms or residual solvents .

Q. What strategies are recommended for studying the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., ester or amide derivatives) and test against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Metabolic Stability : Evaluate in vitro using liver microsomes and HPLC-MS to identify metabolic hotspots (e.g., debromination) .

Methodological Notes

  • Synthetic Caution : Bromine handling requires fume hoods and quenching protocols to prevent hazardous exposures .
  • Data Interpretation : Use computational tools (e.g., DFT calculations) to predict electronic effects of bromine on reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromobenzo[d]isothiazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromobenzo[d]isothiazole-3-carboxylic acid

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